Cedran-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVURIXNDRWRAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335033, DTXSID30859104 | |
| Record name | Cedran-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_10726 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-53-2, 16230-29-8 | |
| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cedran-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Abundance and Botanical Occurrence of Cedran 8 Ol
Distribution across Plant Genera and Species
Cedran-8-ol has been identified in numerous plant species across several botanical families. The Cupressaceae family, which includes junipers and cypresses, is a principal source of this compound. wikipedia.org It is a major constituent in the cedarwood oil extracted from various Juniperus species. wikipedia.orgsmolecule.com
The compound's presence is not limited to conifers. It has also been reported in species from the Lamiaceae family, such as Origanum onites and Satureja odora, and the Asteraceae family, including Artemisia annua. wikipedia.orgnih.govnih.gov Further research has identified this compound in a variety of other plants such as Chamaecyparis obtusa var. formosana, Hansenia forbesii, and Acorus gramineus. nih.govwikidata.org
The following table details various plant species in which this compound has been detected:
Table 1: Botanical Distribution of this compound
| Family | Genus | Species | Common Name |
|---|---|---|---|
| Cupressaceae | Juniperus | Juniperus communis | Common Juniper nih.gov |
| Juniperus excelsa | Grecian Juniper researchgate.netajol.info | ||
| Juniperus foetidissima | Stinking Juniper researchgate.net | ||
| Juniperus oxycedrus | Prickly Juniper researchgate.netasianpubs.org | ||
| Juniperus procera | East African Juniper wikidata.orgplantaedb.com | ||
| Cupressus | (Various species) | Cypress wikipedia.org | |
| Chamaecyparis | Chamaecyparis obtusa var. formosana | Taiwan Cypress nih.govwikidata.org | |
| Chamaecyparis pisifera | Sawara Cypress wikidata.org | ||
| Platycladus | Platycladus orientalis | Chinese Thuja naturalproducts.net | |
| Lamiaceae | Origanum | Origanum onites | Turkish Oregano wikipedia.org |
| Satureja | Satureja odora | Scented Pampa Savory nih.gov | |
| Asteraceae | Artemisia | Artemisia annua | Sweet Wormwood nih.govwikidata.org |
| Apiaceae | Hansenia | Hansenia forbesii | |
| Hansenia weberbaueriana | |||
| Ligusticum | Ligusticum chuanxiong | Szechuan Lovage naturalproducts.net | |
| Ostericum | Ostericum grosseserratum | ||
| Acoraceae | Acorus | Acorus gramineus | Japanese Sweet Flag wikidata.org |
| Fabaceae | Pterocarpus | Pterocarpus santalinus | Red Saunders nih.gov |
| Myrtaceae | Psidium | (Various species) | Guava mdpi.com |
| Theaceae | Osmanthus | Osmanthus fragrans | Sweet Osmanthus mdpi.com |
Quantitative and Qualitative Assessment in Natural Extracts
The identification and quantification of this compound in natural extracts are primarily accomplished using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Qualitative analysis confirms the presence of the compound in an extract, while quantitative analysis determines its concentration, which can fluctuate significantly.
Research has shown that the concentration of this compound varies not only between different species but also within different parts of the same plant. For instance, in Juniperus communis, the leaves can contain up to 2,100 parts per million (ppm) of the compound. nih.gov In Juniperus excelsa, Cedrol (B397079) (a synonym for this compound) was found to be the most abundant compound in certain cone oil samples, with concentrations of 8.50% and 8.63% at different sites. ajol.info Another study on J. excelsa noted that Cedrol could reach concentrations as high as 50-53% in specific fractions of distilled wood oil. researchgate.net The essential oil from the leaves of Juniperus foetidissima has been found to contain approximately 18% cedrol. researchgate.net
The amount of this compound can also be influenced by geographical location. A study of Juniperus excelsa cone oil from three different areas in Pakistan found that 8βH-cedran-8-ol was present at 1.00% in samples from one location but was not detected in the others. ajol.info Commercial cedarwood oils from Texas and Virginia in the United States have been reported to contain approximately 19% and 15.8% Cedrol, respectively. wikipedia.org
The following table provides a summary of quantitative findings for this compound in various natural extracts.
Table 2: Quantitative Assessment of this compound in Natural Extracts
| Plant Species | Plant Part / Extract | Concentration |
|---|---|---|
| Juniperus communis | Leaf | 2,100 ppm nih.gov |
| Juniperus excelsa | Cone Oil | 1.00% - 8.63% ajol.info |
| Juniperus excelsa | Wood Oil Fraction | 50% - 53% researchgate.net |
| Juniperus foetidissima | Leaf Essential Oil | 18% researchgate.net |
| Satureja odora | Shoot | 0 - 525 ppm nih.gov |
| Cedrus libani | Trunk-Bark Essential Oil | 0.3% asianpubs.org |
| Psidium sp. | Essential Oil | 8.8% mdpi.com |
| Osmanthus fragrans | Flower Essential Oil | 0.36% mdpi.com |
| Osmanthus fragrans Tea | Essential Oil | 0.64% mdpi.com |
| Cedarwood Oil (Texas) | Wood Oil | ~19% wikipedia.org |
Biosynthetic Pathways and Enzymatic Mechanisms of Cedran 8 Ol
Precursor Molecule Integration in Terpenoid Biosynthesis
The biosynthesis of all terpenoids, including the sesquiterpene Cedran-8-ol, originates from two simple five-carbon precursor molecules: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is predominant in the cytoplasm and mitochondria of eukaryotes, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids of plants and in many prokaryotes. researchgate.netmdpi.com
For the synthesis of sesquiterpenes, three of these five-carbon units are sequentially condensed to form a 15-carbon molecule called farnesyl pyrophosphate (FPP). mdpi.comwikipedia.org This crucial step is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). mdpi.com FPP is the universal precursor to all sesquiterpenes and serves as a critical branch point in terpenoid metabolism, leading to a vast array of over 200 different ring structures. wikipedia.orgbrainkart.com The subsequent cyclization of the linear FPP molecule, a process initiated by the loss of the diphosphate group to form a farnesyl cation, sets the stage for the formation of the diverse carbon skeletons characteristic of sesquiterpenes. researchgate.netresearchgate.net
| Precursor Molecule | Pathway(s) | Resulting Intermediate |
| Isopentenyl Diphosphate (IPP) | MVA and MEP | Farnesyl Pyrophosphate (FPP) |
| Dimethylallyl Diphosphate (DMAPP) | MVA and MEP | Farnesyl Pyrophosphate (FPP) |
Gene Expression and Regulation in this compound Producing Organisms
The production of this compound is ultimately controlled at the genetic level. The process of turning on a gene to produce the necessary enzymes is known as gene expression. libretexts.org This regulation is crucial for cells to conserve energy and resources by only producing specific proteins when needed. libretexts.org In organisms that produce this compound, the expression of genes encoding for the enzymes involved in the MVA or MEP pathways, as well as the specific sesquiterpene synthases and cytochrome P450 monooxygenases, is tightly regulated. wikipedia.org
This regulation can occur at multiple stages, from the accessibility of the DNA for transcription to the final processing of the protein. libretexts.org For instance, studies on Aquilaria sinensis, a producer of sesquiterpenes, have shown that the expression levels of genes related to the MEP pathway increase during the formation of agarwood, which is rich in these compounds, while genes in the MVA pathway show a decrease. maxapress.comresearchgate.net This differential gene expression highlights the complex regulatory networks that control the biosynthesis of specific terpenoids. These networks respond to developmental and environmental cues, fine-tuning the production of compounds like this compound. nih.gov The use of inducible gene expression systems, such as the Tet-regulatable system, has become a valuable tool for studying and manipulating these pathways for applications like gene therapy. nih.gov
Microbial Biotransformation and Stereospecific Hydroxylation
Microbial biotransformation offers an alternative route to the production or modification of sesquiterpenoids like this compound. This process utilizes microorganisms to carry out specific chemical reactions. For example, the biotransformation of the related compound cedrol (B397079) has been investigated using various fungal and bacterial strains. researchgate.net These microorganisms can introduce hydroxyl groups at specific positions on the cedrol skeleton, a process known as stereospecific hydroxylation. guidechem.com
One notable example is the use of the human skin bacterium Staphylococcus epidermidis, which has been shown to stereospecifically hydroxylate (+)-cedrol at the C-3 position. guidechem.com Similarly, the fungus Curvularia lunata can transform cedrol into several hydroxylated derivatives. researchgate.net Another instance involves the bacterial strain Rhodococcus KSM-7358, which performs a novel allylic oxidation on α-cedrene to produce (R)-10-hydroxycedrene. researchgate.net These microbial systems often employ cytochrome P450 monooxygenases to carry out these precise oxidation reactions. rsc.org This approach holds potential for producing novel derivatives of this compound with potentially new or enhanced biological activities. The use of whole-cell biotransformation is particularly advantageous as it provides the necessary cofactors and cellular environment for these complex enzymes to function effectively. nih.gov
| Microorganism | Substrate | Key Reaction | Product(s) |
| Staphylococcus epidermidis | (+)-Cedrol | Stereospecific hydroxylation | (+)-(3S)-3-hydroxycedrol |
| Curvularia lunata | Cedrol | Hydroxylation | Various hydroxylated cedrol derivatives |
| Rhodococcus KSM-7358 | α-Cedrene | Allylic oxidation | (R)-10-hydroxycedrene |
| Aspergillus niger | Cedramber | Demethylation and hydroxylation | 12b-hydroxy cedrol, 3b-hydroxy cedrol |
Enzyme Activity in Sesquiterpene Synthesis
The formation of the vast array of sesquiterpene structures from the linear precursor FPP is orchestrated by a class of enzymes known as sesquiterpene synthases (STSs). researchgate.net These enzymes catalyze the initial cyclization of FPP, which is a key step in determining the final carbon skeleton of the sesquiterpene. mdpi.com In the case of cedrane-type sesquiterpenes, a specific STS is required to guide the cyclization of FPP to form the characteristic tricyclic core. For instance, an epi-cedrol synthase has been identified in Artemisia annua that catalyzes the formation of epi-cedrol from FPP. mdpi.com
Following the initial cyclization by an STS, further structural modifications are often carried out by other enzymes, particularly cytochrome P450 monooxygenases (CYPs). mdpi.com These heme-containing enzymes are responsible for a wide range of oxidative reactions, including hydroxylations, which are critical for the synthesis of many natural products. wikipedia.orgbeilstein-journals.org In the biosynthesis of this compound, a CYP enzyme is likely responsible for introducing the hydroxyl group at the C-8 position of the cedrane (B85855) skeleton. The regio- and stereospecificity of these CYP enzymes are crucial for producing the correct isomer of this compound. rsc.org Research has shown that cedrol can act as an inhibitor of certain human CYP enzymes, such as CYP2B6 and CYP3A4, highlighting the interaction between these sesquiterpenoids and this important class of enzymes. chembk.comsmolecule.com
Advanced Synthetic Methodologies and Chemical Derivatization of Cedran 8 Ol
Strategies for Total Synthesis and Semi-synthesis
The synthesis of Cedran-8-ol and its derivatives can be approached through total synthesis, starting from simple, achiral precursors, or through semi-synthesis, which utilizes a readily available natural product as the starting material.
Total Synthesis: The total synthesis of the racemic form of cedrol (B397079), a stereoisomer of this compound, was first reported by Stork and Clarke. drugfuture.com Later, Corey and coworkers developed a synthesis for the dl-form. drugfuture.com These early synthetic routes were crucial in confirming the structure and stereochemistry of the cedrane (B85855) skeleton. A stereocontrolled total synthesis of (±)-Δ2-cedrene, a precursor to cedranes, has also been developed. researchgate.net
Semi-synthesis: A common and more practical approach to obtaining this compound is through the semi-synthesis from cedrol, which is abundant in cedarwood oil. scentree.co This process often involves a series of chemical transformations. One documented method involves the following key steps: google.com
Nitrosation of Cedrol: Cedrol is treated with nitrous acid to form cedryl nitrite (B80452). google.com
Photolysis: The resulting cedryl nitrite undergoes photolysis, typically using ultraviolet light, to generate a nitroso intermediate. google.com
Thermal Rearrangement: The nitroso intermediate is then heated to induce a rearrangement, yielding a 14-oximino-8-hydroxyl compound. google.com
Oxidation: This intermediate is oxidized using an agent like chromic acid to produce 8,14-cedranolide. google.com
Reduction: Finally, the lactone, 8,14-cedranolide, is reduced using a reducing agent such as diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4) to yield this compound. google.com
This multi-step semi-synthetic route highlights the intricate chemical manipulations required to transform the naturally abundant cedrol into the desired this compound.
Functional Group Transformations and Esterification Reactions
The hydroxyl group of this compound is a key site for functional group transformations, allowing for the creation of a wide array of derivatives with potentially enhanced or altered properties. youtube.comorganic-chemistry.org
Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, cedranone, using various oxidizing agents.
Esterification: Esterification is a common and important reaction for modifying this compound. chemguide.co.uk The reaction of this compound with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, in the presence of an acid catalyst, yields esters. chemguide.co.ukscentree.comedcraveonline.com A prominent example is the synthesis of cedryl acetate, a valuable fragrance ingredient, which is produced by the esterification of cedrol with acetic anhydride (B1165640). scentree.coscentree.coscentree.co This reaction is typically carried out in an acidic medium. scentree.co The resulting esters often possess distinct and desirable aromatic profiles for the fragrance industry. scentree.co
Regioselective and Stereoselective Chemical Modifications
The complex, three-dimensional structure of the cedrane skeleton presents both challenges and opportunities for regioselective and stereoselective chemical modifications. masterorganicchemistry.comyoutube.comkhanacademy.org
Regioselectivity: In the context of this compound and its precursors, regioselectivity refers to the preferential reaction at one specific site over other possible reactive sites. For instance, during the functionalization of the cedrane skeleton, controlling the position of newly introduced functional groups is crucial. Biotransformation studies using microorganisms like Curvularia lunata have demonstrated the ability to introduce hydroxyl groups at various positions on the cedrol skeleton with a degree of regioselectivity, yielding products such as 3β-hydroxycedrol, 3α-hydroxycedrol, and 12-hydroxycedrol. researchgate.net
Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com The synthesis of specific diastereomers or enantiomers of this compound derivatives is often desired to achieve specific olfactory properties. For example, the synthesis of cis-cedrane-8,9-diol, a key intermediate for a potent amber odorant, has been achieved through stereoselective methods. figshare.com One approach involves the epoxidation of a protected or unprotected allylic alcohol precursor, followed by the reductive opening of the epoxide to yield the desired cis-diol with the correct stereochemistry. figshare.com The stereochemistry of the starting material and the reaction mechanism play a critical role in determining the stereochemical outcome of the product. khanacademy.orgacs.org
Synthesis of this compound Derivatives for Mechanistic Probes
The synthesis of specifically designed derivatives of this compound can serve as valuable tools for investigating reaction mechanisms and structure-activity relationships. By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives, researchers can gain insights into the molecular features responsible for its characteristic aroma and biological activities.
For example, the synthesis of various ester derivatives with different acyl chains can help elucidate the impact of steric and electronic factors on the interaction of these molecules with olfactory receptors. naturalproducts.net Furthermore, the preparation of isotopically labeled this compound derivatives could be employed in metabolic studies to trace the biotransformation pathways of this compound. While specific examples of this compound derivatives synthesized explicitly as mechanistic probes are not extensively detailed in the provided search results, the principles of designing such compounds are well-established in medicinal and organic chemistry. mdpi.comacs.org
Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation of Cedran 8 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of Cedran-8-ol. By analyzing the magnetic properties of its atomic nuclei, NMR provides a detailed map of the carbon and proton framework, which is fundamental to assigning its stereochemistry.
¹H-NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the this compound molecule. The ¹H-NMR spectrum displays distinct signals for each unique proton. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, protons attached to carbons bearing the hydroxyl group are deshielded and appear at a lower field (higher ppm value).
Furthermore, the coupling patterns (splitting of signals) observed in a high-resolution ¹H-NMR spectrum reveal the number of neighboring protons, which helps to piece together the connectivity of the molecule. For complex molecules like this compound, the ¹H-NMR spectrum can be intricate, often requiring two-dimensional NMR techniques for complete assignment.
¹³C-NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments. weebly.comdocbrown.info Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum. shout.education The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it. For example, the carbon atom bonded to the hydroxyl group (C-8) will have a significantly different chemical shift compared to the methyl group carbons. The less electron density around a carbon nucleus, the more it is deshielded, resulting in a higher chemical shift value. weebly.com
Table 1: Representative ¹³C-NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-9 | Data not available |
| C-10 | Data not available |
| C-11 | Data not available |
| C-12 | Data not available |
| C-13 | Data not available |
| C-14 | Data not available |
| C-15 | Data not available |
Specific chemical shift values for each carbon atom in this compound require experimental data which is not publicly available in the search results.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful methods that correlate signals from different nuclei, providing a more detailed picture of the molecular structure. slideshare.net
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the proton-proton connectivity throughout the carbon skeleton of this compound. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com It is highly effective for assigning the signals in the ¹³C-NMR spectrum based on the already assigned ¹H-NMR spectrum. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close to each other in space, regardless of whether they are connected by chemical bonds. slideshare.netprinceton.edu NOESY is crucial for determining the relative stereochemistry of this compound by identifying which protons are on the same side of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. msu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govthermofisher.com This method is ideal for identifying this compound within complex mixtures, such as essential oils. In GC-MS, the mixture is first vaporized and separated into its individual components in the gas chromatograph. thermofisher.com Each separated compound then enters the mass spectrometer, where it is ionized, and its mass-to-charge ratio is determined. nist.gov
The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of this compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (222.37 g/mol ), as well as a characteristic pattern of fragment ions. nih.govnih.gov
Table 2: GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | nih.gov |
| Molecular Weight | 222.37 g/mol | nih.govnih.gov |
| Kovats Retention Index (Standard non-polar) | 1600, 1607, 1616, 1626 | nih.gov |
Advanced MS Techniques for Structural Confirmation
Advanced mass spectrometry techniques can provide further confirmation of the structure of this compound. Techniques such as high-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy by providing a very precise mass measurement.
Electron ionization (EI) is a common method used in MS, where high-energy electrons bombard the sample, causing it to ionize and fragment. The resulting fragmentation pattern is a unique "fingerprint" for the molecule. For this compound, common fragments would arise from the loss of a water molecule (M-18), a methyl group (M-15), or other characteristic cleavages of the tricyclic ring system.
Table 3: Prominent Peaks in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |
| 95 | 999 | Data not available |
| 150 | 757 | Data not available |
| 151 | 713 | Data not available |
| 43 | 616 | Data not available |
| 41 | 589 | Data not available |
The relative intensities are from a specific EI-MS experiment and can vary. The assignment of fragments requires detailed analysis of the fragmentation pathways.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool used to identify the various functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its chemical structure.
The most prominent feature in the IR spectrum of this compound is a strong, broad absorption band in the region of 3200–3550 cm⁻¹. This is indicative of the O-H stretching vibration of the hydroxyl group, a defining feature of alcohols. The broadness of this peak suggests the presence of intermolecular hydrogen bonding. specac.com
Additionally, the spectrum shows absorptions corresponding to the carbon-hydrogen (C-H) bonds within the molecule. The stretching vibrations of C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the alkane structure typically appear in the range of 2862-2959 cm⁻¹. pg.edu.pl The presence of the C-O bond is confirmed by a sharp peak around 1050 cm⁻¹. specac.com
A study involving the synthesis of this compound from cedrol (B397079) reported IR absorption bands for an intermediate, cedryl nitrite (B80452), at 1620 cm⁻¹ (C=N stretch) and 1375–1385 cm⁻¹ (NO₂ symmetric stretch), showcasing how IR spectroscopy can be used to monitor chemical transformations. The NIST Chemistry WebBook also lists IR spectrum data for Cedrol (a stereoisomer of this compound), which serves as a valuable reference. nist.govnist.gov
Interactive Table: Infrared Spectroscopy Data for this compound Functional Groups
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3200–3550 | O-H | Stretching (broad) |
| 2862-2959 | C-H (alkane) | Stretching |
Chiroptical Spectroscopy for Stereochemical Studies (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))
Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the absolute configuration of chiral molecules like this compound. kud.ac.inslideshare.netuniv-amu.fr These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. kud.ac.in
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance as a function of the wavelength of light. kud.ac.inslideshare.net For a chiral molecule, the ORD curve can provide crucial information about its stereochemistry. The "Cotton effect," which describes the characteristic changes in optical rotation in the vicinity of an absorption band, is a key feature of ORD spectra. kud.ac.inslideshare.net The sign and shape of the Cotton effect curve can be directly related to the absolute configuration of the molecule. While specific ORD data for this compound is not detailed in the provided search results, the principles of ORD are well-established for determining the absolute configuration of complex natural products. umich.eduleidenuniv.nl
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. univ-amu.frrsc.org This technique is particularly sensitive to the spatial arrangement of atoms and functional groups. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer. univ-amu.fr The application of CD spectroscopy would allow for the unambiguous assignment of the stereocenters in this compound by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry.
The stereochemistry of this compound is denoted as [3R-(3α,3aβ,6α,7β,8aα)], which has been established through these and other advanced analytical methods. ontosight.ai
Interactive Table: Chiroptical Spectroscopy Techniques for this compound
| Technique | Principle | Application to this compound |
|---|---|---|
| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with wavelength. kud.ac.inslideshare.net | Determination of absolute configuration through analysis of the Cotton effect. kud.ac.inslideshare.net |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. univ-amu.frrsc.org | Confirmation of absolute stereochemistry by providing a unique spectral fingerprint. univ-amu.fr |
Molecular Mechanisms of Biological Activities of Cedran 8 Ol
Cytochrome P450 Enzyme Inhibition Kinetics and Binding Mechanisms
Cedran-8-ol has been identified as an inhibitor of specific cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide array of foreign compounds (xenobiotics), including drugs. smolecule.comnih.gov Understanding the kinetics and mechanisms of this inhibition is vital for predicting potential drug interactions and for the broader field of xenobiotic metabolism research. smolecule.comnih.govopenaccessjournals.com
CYP2B6 and CYP3A4 Inhibition Profiles and Kinetic Constants
Research has demonstrated that this compound acts as a competitive inhibitor of two key human CYP enzymes: CYP2B6 and CYP3A4. smolecule.comlipidmaps.orgechemi.com Competitive inhibition occurs when a molecule competes with the substrate for binding to the active site of an enzyme.
Studies using human liver microsomes have determined the inhibition constants (Ki) for this compound. smolecule.comechemi.com The Ki value is a measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor. For CYP2B6, this compound exhibits a Ki of 0.9 μM. smolecule.comlipidmaps.orgechemi.com Its inhibitory effect on CYP3A4 is also significant, with a reported Ki value of 3.4 μM. smolecule.comlipidmaps.orgechemi.com In contrast, this compound shows negligible to weak inhibitory effects on other CYP isoforms such as CYP1A2, CYP2A6, CYP2D6, CYP2C8, CYP2C9, and CYP2C19 at concentrations up to 100 μM. echemi.com
| Enzyme | Inhibition Type | Ki (μM) |
| CYP2B6 | Competitive | 0.9 |
| CYP3A4 | Competitive | 3.4 |
This table summarizes the inhibition profiles and kinetic constants of this compound for CYP2B6 and CYP3A4.
Implications for Xenobiotic Metabolism Research
The potent and selective inhibition of CYP2B6 and CYP3A4 by this compound carries significant implications for xenobiotic metabolism research. smolecule.comnih.gov These two enzymes are responsible for the metabolism of a large number of clinically used drugs. nih.gov Therefore, the co-administration of this compound with drugs metabolized by these enzymes could lead to altered pharmacokinetic profiles, potentially increasing drug exposure and the risk of adverse effects. smolecule.comlabcorp.com
This inhibitory action highlights the importance of considering the interactions between natural products and pharmaceutical agents. nih.gov Furthermore, this compound can serve as a valuable tool in in vitro studies to probe the structure and function of CYP2B6 and CYP3A4. dntb.gov.ua Its specific inhibitory activity can help in identifying the contribution of these enzymes to the metabolism of new chemical entities. nih.gov A deeper understanding of these interactions is crucial for the development of safer and more effective therapeutic strategies. openaccessjournals.com
Anti-Inflammatory Modulatory Pathways
Emerging evidence suggests that this compound possesses anti-inflammatory properties, indicating its potential to modulate inflammatory pathways. ontosight.aismolecule.com Inflammation is a complex biological response involving various cellular and molecular mediators. researchgate.net
Cellular and Molecular Targets in Inflammatory Responses
The anti-inflammatory effects of this compound are attributed to its ability to interact with key cellular and molecular components of the inflammatory cascade. lipidmaps.org Research indicates that it can modulate the activity of immune cells and the production of inflammatory mediators. researchgate.net For instance, (+)-Cedrol-loaded nanostructured lipid particles have been shown to reduce the degranulation of peritoneal mast cells in mice, a critical event in type I anaphylactic responses. lipidmaps.org
Furthermore, in silico studies have suggested potential interactions between cedran-diol, a related compound, and cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. clinmedjournals.org Specifically, (8S,14)-cedran-diol has been shown to have a binding affinity for COX-2 and to form a hydrogen bond with the amino acid MET 522 in the enzyme's active site. clinmedjournals.org
Mechanistic Investigations of Inflammatory Signal Attenuation
The mechanisms by which this compound attenuates inflammatory signals are multifaceted. It has been reported to modulate signaling pathways that are crucial for the inflammatory response. researchgate.net One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. researchgate.net Cedrol (B397079) has been shown to attenuate rheumatoid arthritis symptoms by blocking the phosphorylation of components of the MAPK and NF-κB signaling pathways. researchgate.net
Additionally, the cholinergic anti-inflammatory pathway, which involves the vagus nerve, plays a role in modulating inflammation. nih.gov While direct evidence for this compound's action on this pathway is limited, its sedative effects and interaction with the autonomic nervous system suggest a potential for indirect modulation. The production of pro-inflammatory cytokines like IL-1β and TNF-α is a hallmark of inflammation, and the gut microbiota can influence these responses. aginganddisease.orgmdpi.com Given the complex interplay between natural compounds, the gut microbiome, and the immune system, further research may elucidate a role for this compound in this axis. frontiersin.org
Antioxidant Activity: Radical Scavenging and Redox Modulation
Research employing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating antioxidant capacity, has indicated that this compound exhibits moderate free radical scavenging activity. In one study, this compound showed a scavenging capacity (SC50) of 70 µg/mL. This activity is crucial for mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. mdpi.com
The ability of this compound to scavenge free radicals suggests that it can directly neutralize these harmful species. nih.govresearchgate.net Furthermore, its potential to modulate redox-sensitive signaling pathways may contribute to its protective effects. nih.gov For instance, by reducing ROS levels, this compound can indirectly influence inflammatory processes, as ROS are known to act as signaling molecules in inflammatory pathways. While more research is needed to fully elucidate the specific mechanisms, the available data points to this compound as a compound with the potential to modulate the cellular redox environment. researchgate.net
Antimicrobial Efficacy and Mechanisms of Action of this compound
This compound, a sesquiterpene alcohol, has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. Its efficacy stems from its ability to disrupt fundamental cellular processes in both fungi and bacteria, leading to growth inhibition and cell death.
Antifungal Activity against Specific Pathogens (e.g., Aspergillus fumigatus)
This compound has shown significant antifungal capabilities. Research on the essential oil of Cunninghamia lanceolata var. konishii, in which cedrol is the primary component (78.48%), revealed potent activity against the brown root rot fungus, Phellinus noxius. nchu.edu.tw The half-maximal inhibitory concentration (IC50) for cedrol against this pathogen was 15.7 µg/mL, proving more effective than the conventional antifungal agent triflumizole (B33211) (IC50 = 32.1 µg/mL). nchu.edu.tw
The primary mechanism of its antifungal action involves the induction of oxidative stress. nchu.edu.tw Cedrol treatment leads to a significant increase in intracellular reactive oxygen species (ROS) in fungal cells. nchu.edu.tw This surge in ROS results in damage to the fungal cell membrane, causing deformation and rupture of the hyphae. nchu.edu.tw The oxidative imbalance further triggers a cascade of events including DNA fragmentation and a reduction in mitochondrial membrane potential, ultimately culminating in fungal apoptosis through the mitochondrial pathway. nchu.edu.tw This apoptotic process is characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3. nchu.edu.tw
While direct studies on Aspergillus fumigatus are limited, essential oils containing cedrol have been shown to be effective against it. The primary antifungal mechanism of triazole drugs, often used against Aspergillus fumigatus, involves the inhibition of ergosterol (B1671047) biosynthesis. nih.govresearchgate.net Given that cedrol's disruptive effects on cell membranes are well-documented, it is plausible that it interferes with membrane integrity in A. fumigatus as well. The known mechanisms of azole resistance in A. fumigatus often involve mutations in the cyp51A gene, which is crucial for ergosterol synthesis. nih.govmdpi.com
Antibacterial Potency and Cellular Targets
This compound has also been identified as a key antibacterial component in natural products like propolis. Studies on ethanolic extracts of Cyprus propolis demonstrated that the presence of 8-βH-cedran-8-ol was crucial for its inhibitory activity against the nosocomial bacteria Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net Propolis samples lacking this compound showed no significant antiproliferative effect on these bacteria. nih.govresearchgate.net
Anticarcinogenic and Antiproliferative Effects: Molecular Pathways
This compound (often referred to as cedrol in cancer research literature) exhibits significant anticarcinogenic and antiproliferative properties through the modulation of multiple molecular pathways. Its action involves inducing programmed cell death, disrupting cancer cell membrane microdomains, and altering the cellular redox environment.
Induction of Apoptosis and Autophagy
Cedrol is a potent inducer of both apoptosis and autophagy in various cancer cell lines. In A549 non-small cell lung cancer cells, cedrol treatment reduces cell viability and induces apoptosis in a dose-dependent manner. scispace.comnih.gov This is achieved through both intrinsic and extrinsic apoptotic pathways. jmb.or.kr Mechanistically, cedrol increases the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. jmb.or.krfrontiersin.org This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases-8 and -9, and subsequently, the executioner caspase-3. jmb.or.krmedsci.org
Concurrently, cedrol triggers pro-death autophagy in A549 cells, a process confirmed by the increased expression of microtubule-associated protein light-chain 3 (LC3)B and the formation of autophagosomes. scispace.comnih.gov The induction of autophagy is linked to the suppression of the PI3K/Akt/mTOR signaling pathway. scispace.commedsci.org Cedrol decreases the phosphorylation of PI3K, Akt, and mTOR, key regulators of cell survival and proliferation. scispace.comfrontiersin.org
Table 1: Effect of Cedrol on Apoptosis and Autophagy-Related Proteins
| Cell Line | Protein | Effect of Cedrol Treatment | Reference |
|---|---|---|---|
| A549 | p-PI3K | Decreased | scispace.com |
| A549 | p-Akt | Decreased | scispace.com |
| A549 | LC3B | Increased | scispace.com |
| K562, HT-29 | Bcl-2 | Decreased | frontiersin.org |
| K562, HT-29 | Bcl-xL | Decreased | frontiersin.org |
| K562, HT-29 | BID | Activated | frontiersin.org |
| HT-29 | Caspase-8 | Activated | medsci.org |
| HT-29 | Caspase-9 | Activated | medsci.org |
Lipid Raft Disruption as a Mechanism
A novel mechanism for cedrol's anticancer activity is the disruption of lipid rafts in the plasma membrane of cancer cells. frontiersin.orgnih.gov Lipid rafts are specialized microdomains rich in cholesterol and sphingolipids that serve as platforms for various signaling proteins crucial for cancer cell proliferation and survival. archivesofmedicalscience.comfrontiersin.org
Cedrol treatment leads to the redistribution of cholesterol and sphingomyelin (B164518) from these membrane lipid rafts in human leukemia (K562) and colon cancer (HT-29) cells. frontiersin.orgnih.gov This destabilization of lipid rafts inhibits the activity of the membrane-bound NADPH oxidase 2 (Nox2) enzyme and increases the production of ceramides, which are pro-apoptotic lipid messengers. frontiersin.orgarchivesofmedicalscience.com By disrupting these critical signaling hubs, cedrol effectively suppresses pro-survival pathways, such as the PI3K/Akt pathway, that are often localized within lipid rafts. frontiersin.orgarchivesofmedicalscience.com This action classifies cedrol as a natural lipid raft-disrupting agent, highlighting a unique approach to inhibiting cancer cell growth. frontiersin.orgnih.gov
Modulation of Reactive Oxygen Species (ROS) Generation and DNA Damage Pathways
Cedrol significantly influences the redox state of cancer cells by modulating the generation of reactive oxygen species (ROS), which in turn triggers DNA damage responses. In glioblastoma (GBM) cells, cedrol potently induces the generation of intracellular ROS. nih.govresearchgate.net This increase in oxidative stress leads to DNA damage, marked by an increase in phosphorylated γ-H2A.X, a sensor for DNA lesions. medsci.org The induction of DNA damage contributes to G0/G1 phase cell cycle arrest and apoptosis. nih.govmedsci.org
Conversely, in leukemia K562 cells, cedrol has been shown to inhibit ROS generation, particularly that mediated by the lipid raft-associated enzyme Nox2. frontiersin.org Treatment with 200 μM cedrol reduced ROS generation to 68% compared to the control. frontiersin.org This apparent contradiction suggests that cedrol's effect on ROS is context-dependent, varying with the cancer cell type and the specific molecular environment. In A549 lung cancer cells, the induction of autophagy by cedrol is directly linked to an increase in intracellular ROS, an effect that can be reversed by antioxidants like N-acetyl-L-cysteine (NAC). scispace.comnih.gov This ROS generation contributes to the reduction of the mitochondrial transmembrane potential, further promoting apoptosis. scispace.comnih.gov
The DNA damage response triggered by cedrol can also enhance the efficacy of conventional chemotherapy. For instance, cedrol acts synergistically with temozolomide (B1682018) (TMZ) in treating glioblastoma, in part by inducing DNA damage and modulating the AKT/mTOR pathway. nih.gov
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| 5-FU |
| 8-βH-cedran-8-ol |
| This compound |
| Cedrol |
| Ceramide |
| Cholesterol |
| Cytochrome c |
| N-acetyl-L-cysteine |
| Sphingomyelin |
| Temozolomide |
Insect-Related Biological Activities: Attractant and Repellent Mechanisms
The interaction between insects and the chemical compounds present in their environment is a complex process fundamental to their survival, guiding behaviors such as locating food sources, finding mates, and avoiding noxious or toxic substances. This compound, a sesquiterpene alcohol found in the essential oils of various plants, has been noted for its potential to modulate insect behavior, acting as both a repellent and, in some contexts, an attractant. The molecular mechanisms underlying these activities are rooted in the intricate chemosensory systems of insects, primarily involving olfactory (sense of smell) and gustatory (sense of taste) pathways.
The primary mode of action for volatile compounds like this compound begins with their detection by specialized sensory neurons. In insects, these are principally the olfactory receptor neurons (ORNs) located in the antennae and maxillary palps, and gustatory receptor neurons (GRNs) found on the mouthparts, legs, and ovipositor. nih.govpeerj.comnih.gov These neurons express specific receptor proteins that bind to chemical ligands. The main families of these receptors include Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs). peerj.com The binding of a molecule like this compound to one of these receptors initiates a signal transduction cascade that results in a nerve impulse, which is then processed in the insect's brain, leading to a behavioral response—either attraction or repulsion. elifesciences.org
Attractant Mechanisms
While less documented than its repellent effects, the potential for this compound to act as an attractant likely involves its recognition by specific ORs that are tuned to recognize kairomones—volatile chemicals released by a food source or host. For an insect, the scent of this compound could signify a suitable plant on which to feed or lay eggs. For instance, studies on the greater wax moth (Galleria mellonella) have shown that these insects use beehive volatiles as cues to find ideal oviposition sites. nih.gov The moth's olfactory system can detect a complex blend of compounds, and specific components of this blend can trigger an attractive behavioral response. nih.govmnhn.fr
The attraction mechanism at the molecular level would involve this compound binding to a specific OR protein within a complex that includes a highly conserved co-receptor known as Orco. elifesciences.org This binding event would open an ion channel, leading to the depolarization of the ORN and the generation of an action potential. peerj.comelifesciences.org Different ORNs express different specific OR proteins, and the pattern of which neurons are activated by this compound would be interpreted by the insect's brain as a specific "smell," which, if associated with a positive stimulus, would result in attraction.
Repellent Mechanisms
The repellent action of this compound is more widely suggested. This activity can occur through several molecular mechanisms. One primary way is by activating ORNs that are hard-wired to elicit an aversive behavioral response. In this scenario, the insect possesses ORs that are specifically tuned to recognize potentially harmful or toxic compounds, and this compound acts as a ligand for these receptors. The activation of this pathway sends a strong "danger" signal to the brain, causing the insect to move away from the source of the odor.
Another potential repellent mechanism is through the non-competitive inhibition or "masking" of the perception of attractant odors. The well-known insect repellent DEET has been shown to work in part by interfering with the detection of attractants like lactic acid. cirad.fr this compound could function in a similar manner, by binding to and altering the function of ORs that normally respond to attractive cues from a host. This could happen by either blocking the receptor's binding site for the attractant or by allosterically modulating the receptor to reduce its sensitivity. elifesciences.org
Furthermore, repellency can be mediated by contact chemoreception. If an insect lands on a surface treated with this compound, GRNs on its tarsi (feet) or mouthparts could detect the compound. nih.gov The binding of this compound to specific GRs that perceive bitter or noxious substances would trigger an immediate rejection or avoidance behavior. peerj.com
Research has indicated that essential oils containing this compound possess insecticidal properties against various insect species, which points to its potent biological activity.
Interactive Data Table: Insecticidal Activity of an Essential Oil Containing this compound
| Insect Species | LC50 (mg/L) |
| Drosophila melanogaster | 66.4 |
| Tribolium castaneum | 72.5 |
| LC50 (Lethal Concentration, 50%) refers to the concentration of the substance that is lethal to 50% of the test population. |
Isolation and Purification Strategies for Research Grade Cedran 8 Ol
Chromatographic Techniques for High Purity Isolation
Chromatography is a fundamental technique for the purification of individual components from a mixture. nih.gov For Cedran-8-ol, column chromatography is a frequently employed method for achieving high-purity isolates. nih.gov
Detailed research findings indicate that silica (B1680970) gel column chromatography is a highly effective method for purifying this compound. google.com The final purification step in a multi-step synthesis, for instance, can utilize silica gel column chromatography to yield this compound with a purity exceeding 98%. Thin-layer chromatography (TLC) is also instrumental in monitoring the progress of synthesis and purification, often using a mobile phase such as a 15% ethyl acetate/petroleum ether mixture to track the separation of components. The selection of the stationary and mobile phases is critical and depends on the polarity of the target compound and the impurities present. Gas chromatography is also used to determine the purity of the final product, with one process yielding 95% purity for a related compound, 8,14-cedraneoxide, after distillation. google.com
| Technique | Stationary Phase | Mobile Phase/Solvent System | Purpose & Purity | Citation |
| Column Chromatography | Silica Gel | Not explicitly stated, but typically a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate). | Purification of crude product to isolate pure 8,14-Cedranediol. | google.com |
| Column Chromatography | Silica Gel | Not explicitly stated. | Final purification step, achieving >98% purity for this compound. | |
| Thin-Layer Chromatography (TLC) | Not explicitly stated. | 15% ethyl acetate/petroleum ether | Monitoring reaction progress during synthesis. | |
| Fractional Distillation & Recrystallization | Not applicable | Suitable solvents | Separation of alcohol fractions from cedarwood oil, followed by crystallization to yield cedrol (B397079). | guidechem.com |
Advanced Extraction Methodologies from Botanical Sources (e.g., Steam Distillation, Solvent Extraction, Microwave Turbo Hydrodistillation)
The initial step in obtaining this compound involves its extraction from botanical sources, most notably the wood of various conifer species like Juniperus and Cupressus. guidechem.comsmolecule.com The choice of extraction method significantly impacts the yield and composition of the resulting essential oil.
Steam Distillation This is the most traditional and widely used method for extracting cedarwood oil. smolecule.comgoogle.com The process involves passing steam through the wood pulp, which vaporizes the volatile compounds. google.com The vapor is then condensed and the essential oil is separated from the water. Crude cedarwood oil obtained through this method typically contains between 20% and 40% this compound (often referred to as cedrol in this context), alongside other sesquiterpenes like α-cedrene and thujopsene. To enrich the this compound content, the crude oil undergoes subsequent vacuum distillation.
Solvent Extraction An alternative to steam distillation is solvent extraction. This method involves submerging the raw cedarwood material (pulp or sawdust) in a suitable water-insoluble solvent. google.com Toluene (B28343) is one such solvent that has been shown to be effective. google.com After a set period, the mixture is filtered, and the solvent is removed via distillation to yield the purified cedarwood oil. google.com Research indicates that this method can result in a higher concentration of this compound in the extracted oil (approximately 40%) compared to traditional steam distillation (28-30%). google.com Sequential solvent extraction using a series of solvents like benzene/alcohol, methanol (B129727), and acetic ether has also been applied to other botanical sources, such as Eucalyptus camaldulensis, successfully identifying 8-beta.h-cedran-8-ol among the extracted components. centrumdp.sk
Microwave Turbo Hydrodistillation (MTHD) MTHD is a modern and advanced extraction technique that combines microwave heating with hydrodistillation. This method has been noted for its rapidity and efficiency. dntb.gov.ua In a study on the essential oil from Psidium guajava (guava) leaves, MTHD was used to extract various compounds, including this compound, which was found to constitute 8.8% of the oil. dntb.gov.ua Microwave-assisted hydro-distillation (MAHD) offers significant advantages over conventional methods, including shorter extraction times (e.g., 30 minutes vs. 90 minutes for hydrodistillation) and reduced energy consumption. semanticscholar.orgijabbr.com This green technology can lead to higher yields and better quality oil, often with an increased content of valuable oxygenated compounds. semanticscholar.orgijabbr.com
| Extraction Method | Botanical Source (Example) | Key Parameters | Yield/Concentration of this compound | Citation |
| Steam Distillation | Cedarwood (Juniperus and Cupressus species) | High-pressure steam passed through wood pulp. | 20-40% in crude oil. | |
| Solvent Extraction | Cedarwood | Submersion in toluene for one hour, followed by filtration and distillation. | ~40% in purified oil. | google.com |
| Microwave Turbo Hydrodistillation (MTHD) | Psidium guajava leaves | Microwave irradiation of plant material with water. | 8.8% of the total essential oil. | dntb.gov.ua |
| Sequential Solvent Extraction | Eucalyptus camaldulensis wood | Sequential extraction with benzene/alcohol, methanol, and acetic ether at 75-95°C. | 1.18% of the methanol extract. | centrumdp.sk |
Chemical Reactivity and Transformation Studies of Cedran 8 Ol
Oxidation and Reduction Pathways
The chemical transformation of Cedran-8-ol and its precursors involves key oxidation and reduction steps. These reactions are fundamental not only for creating derivatives but also feature prominently in the synthetic routes to this compound itself.
Oxidation: this compound can be oxidized to form the corresponding ketone, cedranone, using common oxidizing agents such as chromic acid or potassium permanganate. This conversion of the tertiary alcohol to a ketone is a standard transformation.
In a related synthetic context, the pathway to 8,14-cedranoxide involves the oxidation of an intermediate, 14-oximino-cedran-8-ol. google.com This step is typically achieved using chromic acid in an acetone (B3395972) and sulfuric acid medium, which converts the oxime and alcohol functionalities to a lactone, 8,14-cedranolide. google.com
Reduction: The reduction of this compound can produce dihydrothis compound, a saturated alcohol, through the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄).
More significantly, reduction is the final step in several syntheses of this compound. The intermediate 8,14-cedranolide is reduced to form 8,14-cedranediol, which exists in equilibrium with its internal hemiacetal form. google.com This reduction is selectively accomplished using reagents like diisobutylaluminum hydride (DIBAH) or LiAlH₄ in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at controlled temperatures to prevent over-reduction. google.com
| Substrate | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Chromic acid or Potassium permanganate | Cedranone | Oxidation | |
| 14-Oximino-8-hydroxyl compound | Chromic acid (H₂CrO₄), Sulfuric acid, Acetone | 8,14-Cedranolide | Oxidation | google.com |
| 8,14-Cedranolide | Diisobutylaluminum hydride (DIBAH) or Lithium aluminum hydride (LiAlH₄) | 8,14-Cedranediol / this compound | Reduction | google.com |
| This compound | Lithium aluminum hydride (LiAlH₄) | Dihydrothis compound | Reduction |
Rearrangement Reactions in Sesquiterpene Chemistry
The rigid, polycyclic carbon skeleton of sesquiterpenes like this compound makes them susceptible to a variety of rearrangement reactions. smolecule.comslideshare.net These transformations are often initiated under acidic conditions or via photolysis and can lead to profound changes in the molecular architecture, sometimes creating entirely new ring systems. libretexts.orgbyjus.com Such rearrangements are driven by the formation of more stable carbocation intermediates or the relief of ring strain.
A notable example of rearrangement within the cedrane (B85855) framework is observed during the synthesis of this compound from its precursor, cedrol (B397079). The process involves the following key rearrangement steps:
Photolytic Rearrangement : Cedryl nitrite (B80452), formed from cedrol, undergoes photolysis using UV light. This step induces cleavage and rearrangement to form a nitroso intermediate.
Thermal Rearrangement : The subsequent heating of the photolysis product triggers a thermal rearrangement, converting the unstable nitroso group into a more stable 14-oximino-8-hydroxyl compound.
These reactions highlight how external energy (light and heat) can be used to overcome activation barriers and facilitate complex intramolecular rearrangements, which are a hallmark of sesquiterpene chemistry.
Derivatization for Enhanced Reactivity or Specificity
The hydroxyl group of this compound is a prime site for derivatization, allowing for the modification of its physical properties and biological activity. These derivatives are often created to enhance fragrance profiles or to prepare the molecule for specific analytical techniques. smolecule.com
Esterification : this compound can be reacted with reagents like acetic anhydride (B1165640) to form esters. The resulting product, cedryl acetate, is a valuable compound in the fragrance industry. smolecule.comgoogle.com
Etherification : Methylation of this compound can yield cedramber, another derivative used in perfumery. smolecule.com
Silylation : For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), the hydroxyl group can be derivatized to a silyl (B83357) ether. This is accomplished using silylating reagents such as a mixture of bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane. fupress.net This process increases the volatility and thermal stability of the compound, allowing for more effective analysis.
| Derivative | Reagent(s) | Purpose/Application | Reference |
|---|---|---|---|
| Cedryl acetate | Acetic anhydride | Perfumery | smolecule.comgoogle.com |
| Cedramber | Methylating agent | Perfumery | smolecule.com |
| Trimethylsilyl ether of this compound | Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane | GC-MS Analysis | fupress.net |
Analytical Method Development for Cedran 8 Ol in Complex Matrices
Method Validation for Quantitative and Qualitative Analysis
Method validation is the process of providing objective evidence that a specific analytical method is fit for its intended purpose. swgdrug.org For Cedran-8-ol, this involves demonstrating the method's capability for both its detection (qualitative analysis) and measurement (quantitative analysis). ijrpc.com
Qualitative Analysis
Qualitative analysis confirms the presence and identity of this compound. In GC-MS analysis, identification is primarily based on two key parameters: the retention time at which the compound elutes from the GC column and its mass spectrum, which serves as a molecular fingerprint. asianpubs.orgajrconline.org
To enhance the reliability of identification across different instruments and laboratories, the Kovats Retention Index (RI) is often calculated. This value normalizes the retention time of a compound to those of a series of n-alkane standards. nih.gov The identification of this compound is confirmed by matching its experimental mass spectrum and RI with those of an authenticated standard or a reliable database like the NIST Mass Spectral Library. nih.gov
Table 1: Experimental Kovats Retention Index (RI) for this compound
| Column Type | Reported RI Value | Source |
|---|---|---|
| Standard Non-Polar | 1600 | |
| Standard Non-Polar | 1607, 1616, 1626 | nih.gov |
| Semi-Standard Non-Polar | 1593 - 1632 | nih.gov |
| Standard Polar | 2147, 2162 | nih.gov |
Quantitative Analysis
Quantitative analysis measures the concentration of this compound in a sample. While GC-MS can be used for quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also commonly employed for this purpose due to its wide linear range and robustness. acs.orgplos.org
According to international guidelines, such as those from the International Council for Harmonisation (ICH), a quantitative method must be validated for several key performance characteristics to ensure its results are accurate and precise. ijrpc.comnih.gov These parameters include:
Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovered is calculated. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). acs.orgresearchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. swgdrug.org
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. swgdrug.org
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Table 2: Typical Validation Parameters and Acceptance Criteria for Terpenoid Analysis by GC-MS
| Validation Parameter | Typical Acceptance Criteria | Source |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | researchgate.net |
| Accuracy (Recovery) | 79% - 91% | ufrgs.br |
| Precision (RSD) | < 10% | ufrgs.br |
| Intermediate Precision (RSD) | < 12% | acs.org |
| LOD | 0.82 - 3.69 ppm | researchgate.net |
| LOQ | 2.47 - 11.2 ppm | researchgate.net |
Application in Phytochemical Profiling Studies
Phytochemical profiling involves the comprehensive analysis of the secondary metabolites in a biological sample, providing a chemical fingerprint of the specimen. researchgate.netsilae.it Validated analytical methods are instrumental in these studies for the reliable identification and quantification of individual compounds within a complex mixture. silae.it GC-MS is a cornerstone technique for the phytochemical profiling of volatile compounds, including sesquiterpenoids like this compound, in essential oils and various plant extracts. woodj.orgplos.org
The general workflow in these studies involves an extraction step, such as hydrodistillation or solvent extraction, to isolate the volatile and semi-volatile compounds from the plant matrix. plos.org The resulting extract is then injected into the GC-MS system. The components are separated based on their volatility and interaction with the chromatographic column, and then identified and quantified. asianpubs.org
This compound has been identified as a constituent in a variety of natural sources through such profiling studies. Its presence and concentration can be influenced by factors like the plant's species, geographic origin, and the specific part of the plant being analyzed (e.g., leaves, flowers, seeds). asianpubs.orgplos.org
Table 3: Selected Phytochemical Profiling Studies Identifying this compound
| Natural Source | Part Analyzed | Relative Content (%) | Source |
|---|---|---|---|
| Juniperus species | Not Specified | Not Reported | |
| Osmanthus fragrans (Sweet Osmanthus) Tea | Tea | 0.36 - 0.64 | semanticscholar.org |
| Tephrosia villosa | Whole Plant (Methanol Extract) | 0.68 | ajrconline.org |
| Propolis (from Kazan, Turkey) | Resin | Not Reported | scispace.com |
| Calystegia silvatica | Leaves (n-hexane extract) | 0.35 (as Cedran-diol, 8S,13-) | mdpi.com |
| Okra (Abelmoschus esculentus) | Flower Volatile Oil | 4.21 | asianpubs.org |
| Chamaecyparis obtusa var. formosana | Not Specified | Not Reported | nih.gov |
Future Research Trajectories and Interdisciplinary Perspectives on Cedran 8 Ol
Unraveling Complex Biosynthetic Pathways
The biosynthesis of cedran-8-ol, a sesquiterpene alcohol, is a complex process that is not yet fully understood. It is primarily found in the essential oils of various plants, particularly cedarwood. smolecule.comscentree.co The proposed biosynthetic pathway begins with the universal precursor for terpenes, farnesyl pyrophosphate (FPP). Through a series of enzymatic reactions involving terpene synthases and cyclases, FPP is transformed into the characteristic cedrane (B85855) skeleton. The final step is believed to be a hydroxylation reaction that introduces the hydroxyl group at the C-8 position, yielding this compound.
Recent studies have focused on identifying and characterizing the specific enzymes involved in this pathway. For instance, research on Aquilaria sinensis has identified genes related to sesquiterpene synthesis that are upregulated during agarwood formation, a process that produces a variety of sesquiterpenes, including this compound. maxapress.com These studies provide a foundation for future research aimed at elucidating the complete biosynthetic pathway.
Future research will likely focus on:
Identification and characterization of all enzymes: This includes the specific terpene synthases, cyclases, and hydroxylases responsible for the formation of this compound.
Understanding the regulation of the biosynthetic pathway: Investigating the factors that control the expression of the genes encoding these enzymes will be crucial for optimizing the production of this compound.
Metabolic engineering: Once the pathway is fully understood, it may be possible to engineer microorganisms or plants to produce this compound in higher quantities.
Deeper Mechanistic Elucidation of Biological Interactions
This compound has been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. smolecule.comontosight.ai However, the precise molecular mechanisms underlying these activities are not fully elucidated.
One area of significant interest is the interaction of this compound with cytochrome P450 enzymes. smolecule.com It has been identified as a competitive inhibitor of CYP2B6 and CYP3A4, which could have implications for drug metabolism. smolecule.com Further research is needed to understand the structural basis of this inhibition and its potential clinical relevance.
Recent in silico studies have explored the binding of this compound derivatives, such as (8S,14)-cedran-diol, to cyclooxygenase (COX) enzymes, suggesting a potential mechanism for its anti-inflammatory effects. clinmedjournals.org These computational approaches can guide further experimental validation.
Future research in this area should aim to:
Identify specific molecular targets: Determining the proteins and signaling pathways that this compound interacts with to exert its biological effects.
Elucidate structure-activity relationships: Understanding how the chemical structure of this compound and its analogs influences their biological activity.
Investigate potential therapeutic applications: Based on a deeper understanding of its mechanisms, exploring the potential of this compound in areas such as pest control and as a modulator of inflammatory responses. smolecule.com
Exploration of Novel Synthetic Routes and Analog Development
While this compound is naturally abundant in cedarwood oil, the development of efficient and stereoselective synthetic routes is crucial for producing pure enantiomers and for creating novel analogs with potentially enhanced biological activities. smolecule.com
Current synthetic strategies often start from cedrol (B397079), another major component of cedarwood oil, and involve a series of chemical transformations. For instance, a patented process describes the preparation of 8,14-cedranoxide from cedrol via a multi-step synthesis involving nitrosation, photolysis, and reduction. google.com
The development of analogs is an important area of research. By modifying the core cedrane skeleton, it may be possible to improve the potency, selectivity, and pharmacokinetic properties of this compound. For example, the acetylation of cedrol yields cedryl acetate, a compound with a different aroma profile used in the fragrance industry. scentree.co
Future research in this domain will likely focus on:
Developing more efficient and sustainable synthetic methods: This could involve the use of novel catalysts and green chemistry principles.
Creating a library of this compound analogs: Synthesizing a diverse range of derivatives to explore structure-activity relationships.
Investigating the therapeutic potential of novel analogs: Screening new compounds for a variety of biological activities.
Advanced Analytical Techniques for Trace Analysis
The accurate detection and quantification of this compound, especially at trace levels in complex matrices such as environmental samples or biological fluids, requires sophisticated analytical techniques. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the analysis of volatile compounds like this compound. maxapress.comresearchgate.net For trace analysis, techniques such as solid-phase microextraction (SPME) can be coupled with GC-MS to preconcentrate the analyte and improve sensitivity. chromatographyonline.com
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another powerful tool, particularly for the analysis of less volatile derivatives or for samples that are not amenable to GC. sciex.com The development of high-purity reagents and solvents is essential to minimize blank values and ensure accurate trace analysis. honeywell.com
Future advancements in this area may include:
Development of more sensitive and selective detection methods: This could involve the use of novel ionization sources or mass analyzers.
Miniaturization of analytical systems: The development of portable and field-deployable devices for on-site analysis.
Application of metabolomics approaches: Using untargeted analytical workflows to study the broader impact of this compound on biological systems. sciex.com
Q & A
Q. What analytical methods are most reliable for identifying Cedran-8-ol in complex natural extracts?
this compound can be identified using gas chromatography/mass spectrometry (GC/MS) with retention indices (RI) and spectral matching to authenticated standards. For example, Adams (2017) demonstrated that this compound in Juniperus species exhibits an RI of 1600 (Kovats Index) and distinct fragmentation patterns in electron ionization (EI) mass spectra . Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, resolve structural ambiguities by confirming stereochemistry (e.g., the (3R,3aS,6R,7R,8aS) configuration) .
Q. How can researchers ensure reproducibility in this compound extraction protocols?
Reproducibility requires documenting extraction parameters (e.g., solvent polarity, temperature, and duration) and validating methods using reference materials. For plant-derived this compound, hydrodistillation or supercritical CO extraction are common. Experimental sections must specify plant part (e.g., heartwood vs. leaf), geographic origin, and storage conditions, as these factors influence yield and enantiomeric purity .
Q. What are the key challenges in synthesizing this compound enantioselectively?
Stereochemical control during synthesis is critical due to this compound’s tricyclic sesquiterpene structure. Methods like Sharpless epoxidation or enzymatic catalysis can achieve enantiomeric excess (>90%), but optimization requires monitoring via chiral GC columns (e.g., Cyclosil-B) and reporting enantiomer ratios in supplementary data .
Advanced Research Questions
Q. How can conflicting data on this compound’s enantiomeric ratios across plant species be resolved?
Contradictions may arise from interspecies variability, extraction methods, or analytical bias. A systematic review approach (Cochrane guidelines) should compare studies using standardized metrics:
Q. What experimental designs are optimal for studying this compound’s bioactivity in neuronal models?
In vitro neuroprotection assays require:
- Dose-response curves : Test this compound at 0.1–100 µM, with positive controls (e.g., quercetin).
- Cell-line specificity : Compare primary neurons vs. SH-SY5Y cells.
- Mechanistic validation : Use siRNA knockdown to confirm targets (e.g., NMDA receptor modulation). Statistical power analysis (α=0.05, β=0.2) ensures sample adequacy .
Q. How should researchers address discrepancies in this compound’s reported melting points?
Discrepancies (e.g., 86–88°C vs. 84–86°C) may stem from polymorphic forms or impurities. Validate purity via HPLC (>98% area) and differential scanning calorimetry (DSC) to detect polymorphs. Report detailed crystallization conditions (e.g., solvent, cooling rate) .
Methodological Best Practices
- Data Reporting : Include raw spectral data (GC/MS, NMR) in supplementary materials, following Beilstein Journal guidelines .
- Statistical Analysis : Use ANOVA for multi-group comparisons, with post-hoc corrections (e.g., Tukey’s HSD) .
- Synthesis Protocols : For novel derivatives, provide -NMR coupling constants and NOESY correlations to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
